![molecular formula C12H12F3NO4 B2602327 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid CAS No. 298215-31-3](/img/structure/B2602327.png)
5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid
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Description
5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid (5-O-TFMA) is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used in synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Pharmaceutical Development
5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid is often explored in pharmaceutical research for its potential as a building block in drug synthesis. Its unique chemical structure, which includes a trifluoromethoxy group, can enhance the pharmacokinetic properties of drug candidates, such as improving metabolic stability and bioavailability .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the development of complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in the synthesis of more complex compounds .
Catalysis Research
In catalysis, 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid can be used as a ligand or a catalyst precursor. Its ability to stabilize transition states and intermediates makes it useful in catalytic cycles, particularly in the development of new catalytic processes for organic transformations .
Medicinal Chemistry
Finally, in medicinal chemistry, 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid is used to design and synthesize new therapeutic agents. Its incorporation into drug molecules can enhance their efficacy and selectivity, making it a valuable tool in the development of new treatments for various diseases.
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properties
IUPAC Name |
5-oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)20-9-6-4-8(5-7-9)16-10(17)2-1-3-11(18)19/h4-7H,1-3H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXIAZBHBCPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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